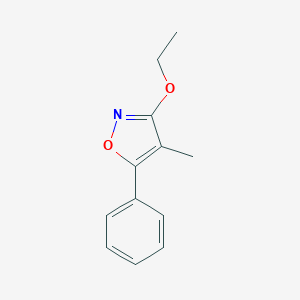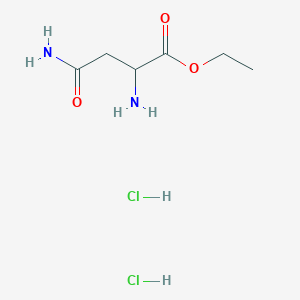
Ethyl 2,4-diamino-4-oxobutanoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-diamino-4-oxobutanoate dihydrochloride is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 232.17 g/mol. This compound is also known as ethyl 2,4-diaminobutyrate dihydrochloride, and its chemical formula is C6H14Cl2N2O3.
Mécanisme D'action
The mechanism of action of Ethyl 2,4-diamino-4-oxobutanoate dihydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 2,4-diamino-4-oxobutanoate dihydrochloride in lab experiments include its high purity and stability, its ability to selectively inhibit the activity of certain enzymes, and its low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for the research and development of Ethyl 2,4-diamino-4-oxobutanoate dihydrochloride. These include the development of new drugs and therapies for various diseases, the investigation of its mechanism of action, and the exploration of its potential applications in other areas of scientific research. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum effectiveness and safety.
Méthodes De Synthèse
The synthesis of Ethyl 2,4-diamino-4-oxobutanoate dihydrochloride involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of sodium nitrite and hydrochloric acid. The resulting product is then purified using recrystallization to obtain the final product.
Applications De Recherche Scientifique
Ethyl 2,4-diamino-4-oxobutanoate dihydrochloride is commonly used in scientific research as a reagent for the synthesis of various compounds. It is also used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
175414-76-3 |
|---|---|
Formule moléculaire |
C6H14Cl2N2O3 |
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
ethyl 2,4-diamino-4-oxobutanoate;dihydrochloride |
InChI |
InChI=1S/C6H12N2O3.2ClH/c1-2-11-6(10)4(7)3-5(8)9;;/h4H,2-3,7H2,1H3,(H2,8,9);2*1H |
Clé InChI |
COUJRFGPJWMMGC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC(=O)N)N.Cl.Cl |
SMILES canonique |
CCOC(=O)C(CC(=O)N)N.Cl.Cl |
Synonymes |
DL-ASPARAGINE ETHYL ESTER DIHYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



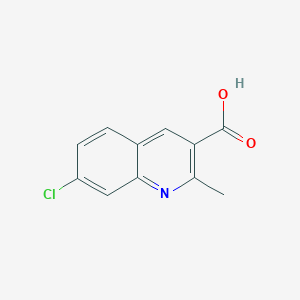


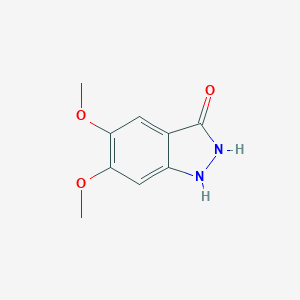

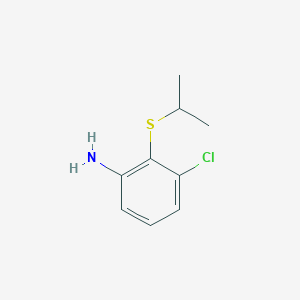

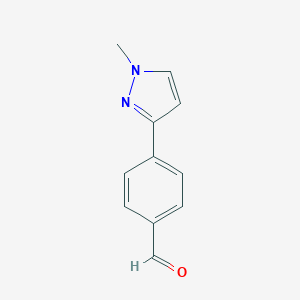
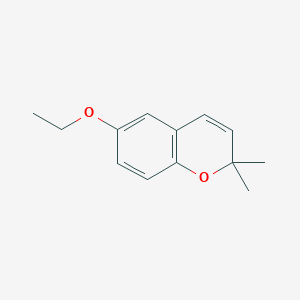

![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B71098.png)


